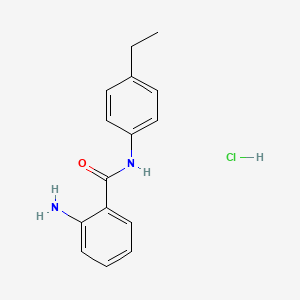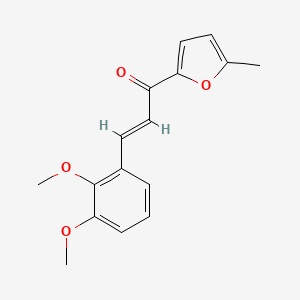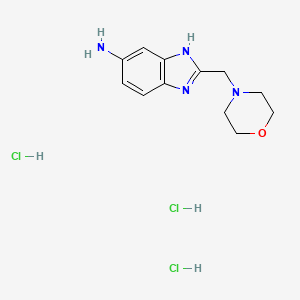
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride is a useful research compound. Its molecular formula is C12H19Cl3N4O and its molecular weight is 341.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.062444 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258 and its analogues, with structural similarities to 2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride, are known for their strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology for various purposes, including chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. They also have applications as radioprotectors and topoisomerase inhibitors, making them crucial in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Applications
Compounds with benzimidazole structures, similar to this compound, are significant in medicinal chemistry due to their presence in pharmacologically indispensable compounds. Specifically, the introduction of benzimidazole at certain positions of purine structures is hypothesized to enhance activity and selectivity, leading to in vitro evaluation against a variety of tumor cell lines. This implies potential applications in anticancer drug design and therapy (Yimer & Fekadu, 2015).
Applications in Chemistry and Properties of Benzimidazole Derivatives
The chemistry and properties of compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), which have structural relevance to this compound, cover a wide range of applications. These compounds are noted for their diverse protonated and/or deprotonated forms and are used in various fields due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. The exploration of these compounds can lead to the discovery of novel applications and the development of new analogues (Boča, Jameson, & Linert, 2011).
Therapeutic Potential of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a broad spectrum of pharmacological properties and are crucial in chemotherapeutic agents for diverse clinical conditions. The incorporation of benzimidazole structures in therapeutic agents indicates significant therapeutic potential, with applications ranging from antimicrobial and antiviral to anticancer and central nervous system stimulants. The development of new benzimidazole-based therapeutic compounds is an active area of research, with continuous efforts in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCSQPQPQRBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319805.png)
![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)
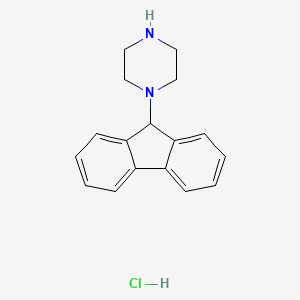

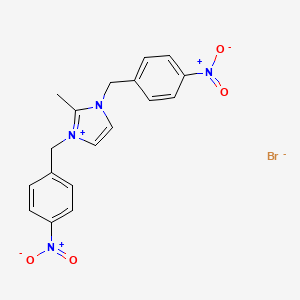
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
